
1,4,7-Tribromoisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7-Tribromoisoquinoline is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline and its derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4,7-Tribromoisoquinoline can be synthesized through various methods. One common approach involves the bromination of isoquinoline. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as nitrobenzene. The reaction conditions often require heating to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7-Tribromoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as Dess-Martin periodinane (DMP) to form isoquinoline-1,3-dione derivatives.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce partially or fully de-brominated isoquinoline derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted isoquinoline derivatives, while oxidation reactions can produce isoquinoline-1,3-dione or isoquinoline-1,3,4-trione derivatives .
Applications De Recherche Scientifique
1,4,7-Tribromoisoquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of biologically active molecules, including potential drug candidates for treating various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The unique properties of brominated isoquinolines make them useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1,4,7-Tribromoisoquinoline involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activities. For example, brominated isoquinolines have been shown to exhibit anticancer and antiviral activities by inhibiting key enzymes involved in cell proliferation and viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromoisoquinoline: A mono-brominated derivative of isoquinoline with similar chemical properties but different biological activities.
1,3,5-Tribromoisoquinoline: Another tribrominated isoquinoline with bromine atoms at different positions, leading to distinct reactivity and applications.
Uniqueness
1,4,7-Tribromoisoquinoline is unique due to the specific positioning of the bromine atoms, which can influence its chemical reactivity and biological activities. The presence of three bromine atoms at positions 1, 4, and 7 can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .
Propriétés
Formule moléculaire |
C9H4Br3N |
|---|---|
Poids moléculaire |
365.85 g/mol |
Nom IUPAC |
1,4,7-tribromoisoquinoline |
InChI |
InChI=1S/C9H4Br3N/c10-5-1-2-6-7(3-5)9(12)13-4-8(6)11/h1-4H |
Clé InChI |
SBVINSZFJGXUJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C(=NC=C2Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





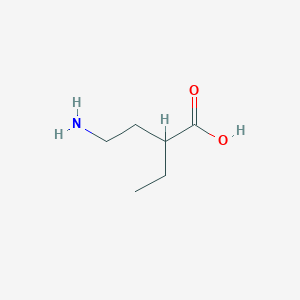
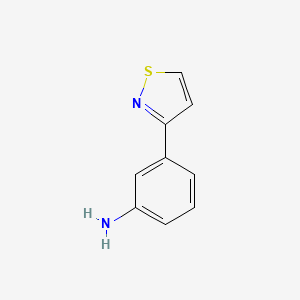
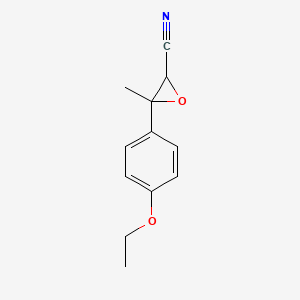
![2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B13182656.png)
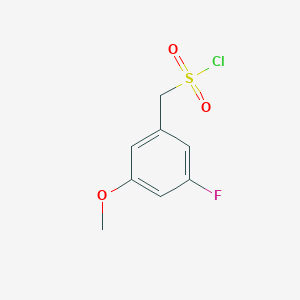
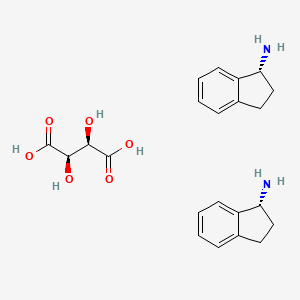
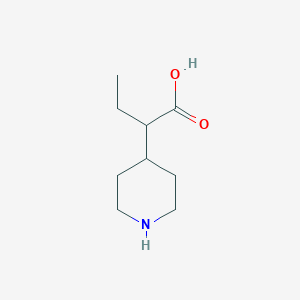
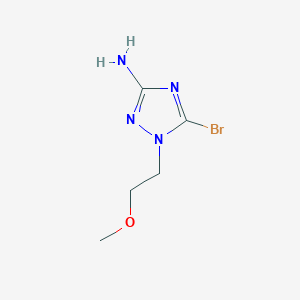
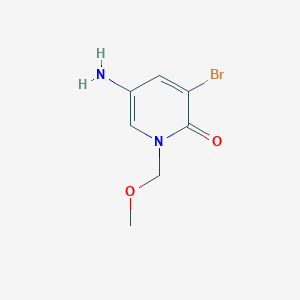

![[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B13182708.png)
